Cas no 1544360-65-7 (1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester)
![1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/1544360-65-7x500.png)
1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester
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- インチ: 1S/C9H14O4/c1-3-11-8(10)7-9(13-7)4-5-12-6(9)2/h6-7H,3-5H2,1-2H3
- InChIKey: PBRHUFKOFHNODC-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCOC2C)C1C(OCC)=O
1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699874-2.5g |
ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 2.5g |
$1594.0 | 2023-03-10 | ||
Enamine | EN300-699874-0.1g |
ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 0.1g |
$715.0 | 2023-03-10 | ||
Enamine | EN300-699874-1.0g |
ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-699874-0.5g |
ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 0.5g |
$781.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01098412-1g |
Ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 95% | 1g |
¥4011.0 | 2023-04-10 | |
Enamine | EN300-699874-10.0g |
ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 10.0g |
$3500.0 | 2023-03-10 | ||
Enamine | EN300-699874-0.05g |
ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 0.05g |
$683.0 | 2023-03-10 | ||
Enamine | EN300-699874-5.0g |
ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 5.0g |
$2360.0 | 2023-03-10 | ||
Enamine | EN300-699874-0.25g |
ethyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate |
1544360-65-7 | 0.25g |
$748.0 | 2023-03-10 |
1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Wei Chen Nanoscale, 2015,7, 6957-6990
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1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl esterに関する追加情報
Research Briefing on 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester (CAS: 1544360-65-7)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of spirocyclic compounds, particularly 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester (CAS: 1544360-65-7). This compound, characterized by its unique spirocyclic structure, has garnered attention due to its potential applications in drug discovery and development. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The synthesis of 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods, including asymmetric catalysis, to achieve enantioselective synthesis. These developments are crucial for producing high-quality material for further biological evaluation. The compound's structural features, such as the spirocyclic core and ester functionality, make it a versatile intermediate for the construction of more complex molecules with potential pharmacological activity.
In terms of biological activity, preliminary studies have demonstrated that 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown activity against cyclooxygenase-2 (COX-2), suggesting potential applications in the development of anti-inflammatory agents. Further mechanistic studies are underway to elucidate the exact binding mode and structure-activity relationships (SAR) of this compound.
Recent collaborations between academic and industrial researchers have explored the therapeutic potential of this spirocyclic compound in neurodegenerative diseases. In vitro studies using neuronal cell models have indicated that derivatives of 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester may possess neuroprotective properties. These findings are particularly promising for the treatment of conditions such as Alzheimer's and Parkinson's diseases, although further in vivo validation is required.
In conclusion, 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4-methyl-, ethyl ester (CAS: 1544360-65-7) represents a promising scaffold in medicinal chemistry. Its unique structural attributes and emerging biological activities warrant continued investigation. Future research directions may include the development of more potent derivatives, detailed pharmacokinetic studies, and exploration of additional therapeutic indications. This compound exemplifies the potential of spirocyclic architectures in addressing unmet medical needs.
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